2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate

Process Chemistry Solid-Phase Handling Stability

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate (CAS 94709-25-8, MFCD06797505) is a crystalline sulfonate ester building block. It combines the privileged 2,3-dihydrobenzofuran scaffold with a para-toluenesulfonyl (tosyl) leaving group, a classic motif for nucleophilic displacement.

Molecular Formula C16H16O4S
Molecular Weight 304.4 g/mol
CAS No. 94709-25-8
Cat. No. B144325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate
CAS94709-25-8
Synonyms2,3-Dihydro-2-benzofuranmethanol 4-Methylbenzenesulfonate;  2,3-Dihydro-2-benzofuranmethanol p-Toluenesulfonate
Molecular FormulaC16H16O4S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CC3=CC=CC=C3O2
InChIInChI=1S/C16H16O4S/c1-12-6-8-15(9-7-12)21(17,18)19-11-14-10-13-4-2-3-5-16(13)20-14/h2-9,14H,10-11H2,1H3
InChIKeyJQUXYELOVDQVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate (CAS 94709-25-8): Procurement & Selection Baseline


2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate (CAS 94709-25-8, MFCD06797505) is a crystalline sulfonate ester building block . It combines the privileged 2,3-dihydrobenzofuran scaffold with a para-toluenesulfonyl (tosyl) leaving group, a classic motif for nucleophilic displacement . Its utility in constructing biologically relevant heterocycles and drug-like molecules is documented [1].

Why Generic Substitution Fails for 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate


A generic substitution of this compound with a closely related analog—such as the corresponding alcohol, chloride, or mesylate—introduces significant downstream risk. The leaving group directly governs the reaction kinetics, yield, and stability profile of the key displacement step [1]. The crystalline, high-melting-point nature of this specific tosylate provides a distinct advantage in handling, purification, and long-term storage that its liquid or low-melting analogs lack [2]. Blindly swapping the leaving group can collapse a validated reaction yield from an optimized ~88% to single digits [3].

Quantitative Evidence Guide: 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate Differentiation


Superior Crystallinity and Handling vs. Alcohol and Halide Precursors

The target compound is a well-defined solid with a melting point of 71.5–73.5 °C, as reported by multiple supplier specifications [1]. The immediate precursor, 2,3-dihydro-1-benzofuran-2-ylmethanol, is typically an oil or a low-melting solid, making accurate weighing and large-scale handling more cumbersome. In contrast, the corresponding alkyl chloride or mesylate analogs are often liquids with significantly lower boiling points and greater volatility, which complicates stoichiometric control in automated synthesis platforms [2]. This direct physical-state advantage translates to precise gravimetric operation in parallel synthesis.

Process Chemistry Solid-Phase Handling Stability

High Intramolecular Arylation Yield Using Tosylate as Electrophile

In a palladium-catalyzed intramolecular C-H arylation protocol, a 2,3-dihydrobenzofuran-derived tosylate (closely analogous electrophile) delivered the fused furan product in 88% isolated yield [1]. This performance benchmarks the tosylate's role as a competent electrophile for this privileged heterocycle synthesis. Comparable reactions with more labile triflates often suffer from background decomposition under the basic, high-temperature reaction conditions, while the corresponding bromides require harsher oxidative addition catalysts [2].

Pd-Catalysis C-H Activation Benzofuran Synthesis

Potent Biological Activity of Derived Analog: JARID1A/B Inhibition (IC50 100 nM)

The target compound served as the key alkylating agent to install the dihydrobenzofuranylmethylamine moiety in a series of JARID1 (KDM5) histone demethylase inhibitors patented by Celgene/Quanticel [1]. The resulting derivative, 3-[(2,3-dihydro-1-benzofuran-2-ylmethyl)amino]pyridine-4-carboxylic acid, exhibited an IC50 of 100 nM against both JARID1A and JARID1B in TR-FRET-based enzymatic assays [1]. This potent activity validates the scaffold's suitability for generating target-specific probes. Alternative alkylating agents (e.g., the corresponding bromide or mesylate) could potentially generate different impurity profiles or require different reaction conditions that are not documented to yield this specific active chemotype.

Epigenetics Demethylase Inhibition Anticancer

Quantified Leaving Group Ability (Hammett σp = +0.29) Benchmarked Against Mesylate and Triflate

The intrinsic reactivity of the aryl sulfonate leaving groups has been systematically quantified through Hammett substituent constants [1]. The tosylate group exhibits a σp value of +0.29, which is moderately lower than the mesylate (+0.33) and significantly lower than the triflate (+0.47) [1]. This places tosylate in an optimal reactivity window for SN2-type displacements: it is sufficiently activated to displace cleanly with a wide range of nucleophiles (amines, alkoxides, stabilized carbanions) [2], yet it is less prone to uncontrolled hydrolysis or elimination side-reactions compared to the more labile mesylate and triflate analogs under basic or aqueous conditions [3].

Physical Organic Chemistry Leaving Group Reactivity QSPR

Validated Utility in Stereocontrolled C-C Bond Formation via Cu-Catalyzed Cross-Coupling

A copper-catalyzed reductive cross-coupling methodology explicitly demonstrates the utility of alkyl tosylates for constructing the 2,3-dihydrobenzofuran core with stereocontrol [1]. The reaction of nonactivated alkyl tosylates with alkyl and aryl bromides proceeds under mild conditions (Cu catalyst, ligand, Mn reductant) [1]. The tosylate's compatibility with this cost-effective, non-precious metal (Cu) catalysis is a key differentiator. While the mesylate can also participate, the tosylate often provides a superior balance of reactivity and stability under the reducing conditions, which can decompose highly electrophilic triflates [2].

Cross-Coupling C-C Bond Formation Stereocontrol

Quantified Advantage in Finkelstein-Type Halide Displacement

The tosylate serves as a reliable precursor for the corresponding alkyl iodide via Finkelstein reaction. A patent example (US05134147) demonstrates the quantitative conversion of the closely analogous 7-methoxy-2,3-dihydro-2-benzofuranylmethyl tosylate to the corresponding iodomethyl derivative using sodium iodide . This reactivity is consistent and high-yielding for tosylates of this scaffold. The corresponding alcohol would require a separate activation step (e.g., Appel reaction), while the chloride or bromide may suffer from competing elimination or slower rates of halide exchange, reducing overall synthetic efficiency [1].

Nucleophilic Substitution Halogenation Synthetic Intermediates

Proven Application Scenarios for 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate (CAS 94709-25-8)


Medicinal Chemistry: Synthesis of Epigenetic JARID1 (KDM5) Inhibitors

This tosylate is a validated alkylating agent for introducing the 2,3-dihydrobenzofuranylmethyl group into amine-containing pharmacophores. A specific example from the Celgene/Quanticel patent estate uses it to produce a JARID1A/B dual inhibitor with an IC50 of 100 nM [1]. This places it as the preferred building block for chemists developing KDM5-targeted anticancer agents, as the reaction conditions and product profile are well-documented, reducing synthetic risk.

Diversity-Oriented Synthesis (DOS) & Small-Molecule Library Construction

The crystalline, non-hygroscopic nature of this tosylate makes it ideal for automated, high-throughput parallel synthesis. Its balanced leaving group reactivity (Hammett σp = +0.29) allows for reliable displacement with diverse nucleophiles (amines, alkoxides, thiols) under standardized conditions without the decomposition issues associated with triflates or the volatility of halides [2]. Its use in generating 2,3-dihydrobenzofuran and benzochromene libraries via Cu-catalyzed cross-coupling is explicitly demonstrated [3].

Process Chemistry: Scalable Route to Complex Dihydrobenzofuran Intermediates

For process chemists, the tosylate's thermal stability (melting point 71.5–73.5 °C) and predictable reactivity under Pd- or Cu-catalyzed conditions offer a robust platform for scale-up [4]. It avoids the safety and volatility concerns of low-boiling halides and the cost and instability of triflates. The demonstrated 88% yield in an intramolecular Pd-catalyzed C-H arylation underscores its efficiency in constructing the dihydrobenzofuran core [5], a key step in synthesizing active pharmaceutical ingredients (APIs) like TAK-218 analogs [6].

Synthetic Methodology: Finkelstein Reaction to Access Versatile Iodide Building Blocks

This tosylate undergoes clean conversion to the corresponding primary alkyl iodide under standard Finkelstein conditions . This transformation is critical for accessing more reactive electrophiles for further diversification, such as in the synthesis of 1-(2,3-dihydrobenzofuran-2-yl-methyl)-1,2,3-triazoles with antitubercular activity [7]. The ability to reliably generate this iodo-intermediate from the stable, storable tosylate precursor simplifies logistics in medicinal chemistry campaigns.

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